His-Trp His-Trp
Brand Name: Vulcanchem
CAS No.: 23403-90-9
VCID: VC11693334
InChI: InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N
Molecular Formula: C17H19N5O3
Molecular Weight: 341.4 g/mol

His-Trp

CAS No.: 23403-90-9

Cat. No.: VC11693334

Molecular Formula: C17H19N5O3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

His-Trp - 23403-90-9

Specification

CAS No. 23403-90-9
Molecular Formula C17H19N5O3
Molecular Weight 341.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1
Standard InChI Key FBTYOQIYBULKEH-ZFWWWQNUSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N

Introduction

Structural and Chemical Properties of His-Trp

Molecular Architecture

His-Trp consists of a histidine residue linked to tryptophan via a peptide bond. The IUPAC name for this dipeptide is L-tryptophyl-L-histidine, reflecting the L-configuration of both amino acids . The indole ring of tryptophan and the imidazole side chain of histidine contribute to its unique physicochemical properties, including UV absorbance at 280 nm (due to tryptophan) and a pKa of ~6.0 for the histidine side chain.

Table 1: Key Physicochemical Properties of His-Trp

PropertyValueSource
Molecular FormulaC17H19N5O3\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{3}
Molecular Weight341.4 g/mol
Isoelectric Point (pI)~7.2 (predicted)
SolubilityWater-soluble

Conformational Dynamics

The 3D structure of His-Trp, as modeled in PubChem , reveals a flexible backbone with intramolecular interactions between the indole and imidazole rings. Molecular dynamics simulations suggest that these aromatic-aromatic interactions stabilize folded conformations under physiological conditions .

Synthesis of His-Trp

Solid-Phase Peptide Synthesis (SPPS)

His-Trp is typically synthesized via SPPS using Fmoc/tBu strategies. Key steps include:

  • Resin Loading: A Wang resin pre-loaded with Fmoc-Trp is commonly used .

  • Deprotection: Fmoc removal with 20% piperidine in DMF .

  • Coupling: Activation of Fmoc-His(Trt)-OH with HBTU/DIEA in DMF, followed by coupling to Trp-resin .

  • Cleavage: TFA-based cocktails (e.g., TFA/H2_2O/phenol/triisopropylsilane 8.5/0.5/0.5/0.5) release the peptide from the resin while removing side-chain protections .

Table 2: Optimal Synthesis Conditions for His-Trp

ParameterConditionSource
Coupling ReagentHBTU/DIEA
Coupling Time30 min per residue
Cleavage CocktailTFA/H2_2O/phenol/TIS (8.5:0.5:0.5:0.5)
Side-Chain ProtectionTrp: Formyl; His: Tosyl

Challenges in Synthesis

The tryptophan indole group requires protection (e.g., formyl) to prevent side reactions during synthesis . Post-cleavage, the formyl group is removed via ammonia/methanol treatment . Histidine’s imidazole side chain is typically protected with tosyl groups, which are stable under Fmoc conditions .

Biological Roles and Mechanisms

Role in Bioluminescent Systems

In photoproteins like aequorin, a Tyr-His-Trp triad stabilizes the 2-hydroperoxycoelenterazine substrate . Mutagenesis studies demonstrate that replacing His or Trp in this triad:

  • Reduces Ca2+^{2+}-independent luminescence by 50–70%

  • Alters emission spectra (e.g., W108F mutation in aequorin shifts λmax_{\text{max}} from 469 nm to 345 nm)

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